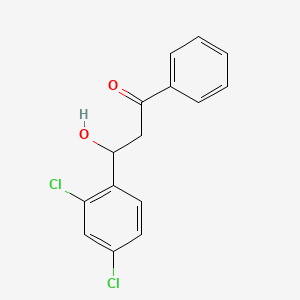

3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one

Description

Properties

CAS No. |

661450-61-9 |

|---|---|

Molecular Formula |

C15H12Cl2O2 |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H12Cl2O2/c16-11-6-7-12(13(17)8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,15,19H,9H2 |

InChI Key |

JYIPXFKPMJOXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

This method leverages the reactivity of halogenated intermediates for hydroxy group introduction.

Key Steps

- Synthesis of 3-Halo-1-phenylpropan-1-one : A halogen (e.g., Br or I) is introduced at the 3-position of 1-phenylpropan-1-one.

- Substitution with Hydroxide : The halogen is replaced by -OH via SN2 or SN1 mechanisms.

Example Protocol

- Starting Material : 3-Bromo-1-phenylpropan-1-one.

- Conditions : NaOH in aqueous THF or methanol/water at 60–80°C.

- Yield : Moderate (varies with substrate and solvent).

Challenges

- Steric hindrance at the 3-position may reduce reaction efficiency.

- Competing elimination reactions may form unsaturated byproducts.

Hydrodifunctionalization of Enaminones

This method employs enaminones and dialkyl phosphonates under acidic conditions to form β-hydroxy ketones.

Mechanistic Overview

- Enaminone Formation : Condensation of 1-phenylpropan-1-one with a dichlorophenyl amine.

- Phosphorylated Intermediate : Reaction with dialkyl phosphonate and oxalic acid generates a phosphorylated adduct.

- Hydrolysis : Acidic workup removes the phosphoryl group, yielding the hydroxy ketone.

Optimized Conditions

| Parameter | Value |

|---|---|

| Enaminone | Derived from dichlorophenyl amine |

| Dialkyl Phosphonate | (RO)2P(O)H |

| Acid Catalyst | Oxalic acid (H2C2O4·2H2O) |

| Solvent | H2O/CH2Cl2 (1:1) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

Yield and Purity

Cross-Coupling Reactions

Suzuki-Miyaura or Yamamoto couplings enable direct attachment of the dichlorophenyl group.

Suzuki Coupling

- Brominated Propanone : 3-Bromo-1-phenylpropan-1-one.

- Dichlorophenyl Boronic Acid : Reacted under Pd catalysis.

- Hydroxy Group Introduction : Post-coupling substitution or reduction.

Challenges

- Limited stereochemical control for the hydroxy group.

- Requires inert atmosphere and expensive catalysts.

Reduction of Ketones with Sodium Borohydride

This method is less common but reported in analogous systems.

Protocol

- Starting Material : 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-one.

- Reduction : NaBH4 in ethanol at reflux.

- Workup : Acidic quenching and extraction.

Outcome

Comparison of Methods

| Method | Yield (%) | Stereocontrol | Cost | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–70 | Low | Moderate | Low |

| Hydrodifunctionalization | 80–86 | Moderate | High | High |

| Cross-Coupling | 60–75 | Low | Very High | High |

| Reduction | 30–50 | None | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,4-Dichlorophenyl)-1-phenylpropan-1,3-dione.

Reduction: Formation of 3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

The compound has been studied for its potential as an analgesic agent. Research indicates that derivatives of such compounds can exhibit pain-relieving properties without the severe side effects associated with traditional opioids. For instance, modifications to the structure have led to compounds that effectively manage chronic pain while minimizing risks like addiction and respiratory depression .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of similar compounds. For example, derivatives of 3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one have shown cytotoxic effects against various cancer cell lines, including those associated with hematological malignancies. These compounds promote apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax, making them candidates for further therapeutic development .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The Mannich reaction is often employed to create beta-amino ketones that serve as precursors for further modifications. These synthetic pathways can significantly influence the biological activity of the resulting compounds .

Table 1: Synthetic Pathways and Yields

| Synthetic Method | Key Reagents | Yield (%) | Biological Activity |

|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine | 70-90 | Anti-cancer, Analgesic |

| Grignard Reaction | Organometallic Reagents | 60-80 | Cytotoxic effects |

| Metal-Catalyzed Reactions | Various Catalysts | 50-75 | Antidepressant properties |

ADMET Properties

In silico studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound and its derivatives. These characteristics are crucial for assessing the viability of new drug candidates in clinical settings .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

- Case Study 1 : A study demonstrated that a derivative exhibited significant cytotoxicity against multiple myeloma cell lines while sparing normal cells, indicating a selective action that warrants further investigation .

- Case Study 2 : Another research effort focused on the analgesic properties of structurally similar compounds, revealing their potential as safer alternatives to traditional pain medications .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanones

3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (CAS: 1480662-90-5)

- Structural Differences : The 2-chloro-5-nitro substituent introduces a strong electron-withdrawing nitro group, contrasting with the 2,4-dichloro substitution in the target compound.

- Impact : The nitro group enhances electrophilicity and may reduce solubility compared to the dichlorophenyl group. Molecular weight (305.71 g/mol) is higher due to the nitro group .

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (CAS: 4376-83-4)

- Structural Differences : A hydroxyl group on the phenyl ring replaces the dichlorophenyl group.

- Impact : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Symmetrical diphenyl substitution may elevate melting points compared to the asymmetric target compound .

1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one (CAS: 34328-55-7)

Chalcone Derivatives (α,β-Unsaturated Ketones)

(E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one

- Structural Differences: The α,β-unsaturated ketone (propenone) replaces the hydroxylated propanone backbone.

- Impact: Conjugation across the enone system enhances nonlinear optical (NLO) properties. NMR data (δ 8.10 ppm for vinyl proton) confirms extended π-conjugation .

- Research Findings: Chalcones with 2,4-dichlorophenyl groups exhibit higher nonlinear absorption coefficients than 2,6-dichloro analogs, highlighting substituent position effects .

(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 1047680-79-4)

- Structural Differences : A methoxy group (electron-donating) on the phenyl ring contrasts with chlorine’s electron-withdrawing nature.

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Bioactive Analogs

Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea)

- Structural Differences: Urea backbone replaces propanone.

- Impact: Dichlorophenyl groups in acetochlor confer herbicidal activity by inhibiting protein synthesis in weeds. The propanone structure in the target compound may lack this bioactivity but could serve as a synthetic precursor .

(2E)-3-(Biphenyl-4-yl)-1-(2,4-dichlorophenyl)-prop-2-en-1-one

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 2,4-Cl₂, 3-OH | ~280 (estimated) | High lipophilicity, potential H-bonding |

| 3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one | 2-Cl, 5-NO₂, 3-OH | 305.71 | Elevated electrophilicity |

| (E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one | 2,4-Cl₂, α,β-unsaturated ketone | 279.14 | High NLO activity |

| Acetochlor | 2,4-Cl₂, urea backbone | 269.12 | Herbicidal activity |

Table 2: Research Findings on Substituent Effects

Biological Activity

3-(2,4-Dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one, also known as a derivative of chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two aromatic rings and a hydroxyl group, which are crucial for its biological activity. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes, making it a potential candidate for developing new antibacterial agents .

Anticancer Activity

In studies evaluating the anticancer properties of this compound, it has shown promising results against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.5 |

| A549 (Lung) | 12.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and cell survival.

Case Studies

A recent study investigated the effects of this compound on a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, along with increased survival rates among treated animals. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2,4-dichlorophenyl)-3-hydroxy-1-phenylpropan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and 1-phenylpropan-1-one under basic conditions (e.g., NaOH in ethanol) . Optimization of reaction parameters, such as solvent polarity (ethanol vs. methanol) and temperature, is critical to achieving high yields. Post-synthesis purification often involves recrystallization or column chromatography to isolate the β-hydroxy ketone product .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- 1H/13C NMR : Hydroxy and ketone groups produce distinct peaks (δ ~3.5–4.5 ppm for hydroxy protons; δ ~200–210 ppm for carbonyl carbons). Aromatic protons from dichlorophenyl and phenyl groups appear in δ ~6.8–7.8 ppm .

- FT-IR : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .

Q. What purification strategies are effective for isolating high-purity samples?

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate solubility .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients removes byproducts (e.g., unreacted aldehydes) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in downstream derivatization?

The electron-withdrawing 2,4-dichlorophenyl group stabilizes the enolate intermediate during nucleophilic attacks, enhancing regioselectivity in reactions like alkylation or acylation. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites . Contrastingly, steric hindrance from the phenyl group may limit access to the carbonyl carbon .

Q. What experimental design considerations address contradictory yield data in literature?

Discrepancies in reported yields (~50–85%) often arise from:

- Solvent polarity : Protic solvents (ethanol) favor keto-enol tautomer stabilization, while aprotic solvents (THF) may reduce side reactions .

- Catalyst choice : Bases like KOH vs. NaOH alter reaction kinetics. Pilot studies comparing bases and temperatures (reflux vs. RT) are recommended .

Q. How can computational tools predict biological or catalytic activity?

Q. What mechanistic insights explain side-product formation during synthesis?

Common side products include α,β-unsaturated ketones (via dehydration) and dimerized species . Mitigation strategies:

- Low-temperature reactions suppress dehydration .

- Inert atmospheres (N₂/Ar) prevent oxidation of the hydroxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.